Parp-1/2-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Parp-1/2-IN-1 是一种强效的聚(ADP-核糖)聚合酶 1 和聚(ADP-核糖)聚合酶 2 抑制剂,这些酶参与 DNA 损伤修复。这些酶在维持基因组稳定性中起着至关重要的作用,通过促进 DNA 单链断裂的修复。聚(ADP-核糖)聚合酶抑制剂在癌症治疗中引起了广泛关注,特别是对于在同源重组修复机制方面存在缺陷的肿瘤,例如具有 BRCA1 或 BRCA2 突变的肿瘤 .

准备方法

合成路线和反应条件: Parp-1/2-IN-1 的合成通常涉及多个步骤,包括 Suzuki-Miyaura 反应、热环化和 Mannich 型反应。该过程从关键的噻吩并[2,3-c]异喹啉-5(4H)-酮骨架的制备开始,然后进行下游步骤以获得最终产物 .

工业生产方法: 在工业环境中,可以通过使用连续流化学来优化 this compound 的合成。这种方法通过更好地控制反应条件并减少对大量纯化步骤的需求来提高效率和可持续性 .

化学反应分析

反应类型: Parp-1/2-IN-1 经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团替换一个官能团。

常见的试剂和条件:

氧化: 常见的试剂包括高锰酸钾和三氧化铬。

还原: 常见的试剂包括氢化铝锂和硼氢化钠。

取代: 常见的试剂包括卤素和亲核试剂,在碱性或酸性条件下。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .

科学研究应用

Parp-1/2-IN-1 具有广泛的科学研究应用,包括:

化学: 用作研究 DNA 修复机制和聚(ADP-核糖)聚合酶在维持基因组稳定性中的作用的工具。

生物学: 研究其对细胞过程的影响,如细胞凋亡、转录调控和免疫调节。

作用机制

Parp-1/2-IN-1 通过抑制聚(ADP-核糖)聚合酶 1 和聚(ADP-核糖)聚合酶 2 的活性来发挥作用。这些酶被 DNA 损伤激活,并通过在靶蛋白上添加聚(ADP-核糖)链来促进单链断裂的修复。抑制这些酶会阻止 DNA 损伤的修复,导致 DNA 损伤的积累,并最终导致细胞死亡,特别是在同源重组修复机制存在缺陷的细胞中 .

类似化合物:

奥拉帕利: 另一种用于癌症治疗的聚(ADP-核糖)聚合酶抑制剂。

鲁卡帕利: 一种聚(ADP-核糖)聚合酶抑制剂,在治疗 BRCA 突变癌症方面具有类似的应用。

尼拉帕利: 一种用于卵巢癌维持治疗的聚(ADP-核糖)聚合酶抑制剂。

塔拉佐帕利: 一种强效的聚(ADP-核糖)聚合酶抑制剂,在乳腺癌治疗中具有应用.

独特性: this compound 独一无二地同时抑制聚(ADP-核糖)聚合酶 1 和聚(ADP-核糖)聚合酶 2,与仅靶向其中一种酶的抑制剂相比,提供了更广泛的活性谱。这种双重抑制增强了其治疗潜力,特别是在具有复杂 DNA 修复缺陷的癌症中 .

相似化合物的比较

Olaparib: Another Poly (ADP-ribose) polymerase inhibitor used in cancer therapy.

Rucaparib: A Poly (ADP-ribose) polymerase inhibitor with similar applications in treating BRCA-mutated cancers.

Niraparib: A Poly (ADP-ribose) polymerase inhibitor used for maintenance therapy in ovarian cancer.

Talazoparib: A potent Poly (ADP-ribose) polymerase inhibitor with applications in breast cancer treatment.

Uniqueness: Parp-1/2-IN-1 is unique in its dual inhibition of both Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, providing a broader spectrum of activity compared to inhibitors that target only one of these enzymes. This dual inhibition enhances its therapeutic potential, particularly in cancers with complex DNA repair deficiencies .

生物活性

PARP-1/2-IN-1 is a compound designed to inhibit the activity of Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, which play critical roles in DNA repair mechanisms. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in cancer treatment where PARP inhibitors have shown promise.

PARP enzymes are involved in the repair of single-strand breaks in DNA through a process called poly(ADP-ribosyl)ation. When DNA damage occurs, PARP-1 is activated and facilitates the recruitment of repair proteins to the site of damage. Inhibition of PARP activity leads to the accumulation of DNA damage, particularly in cells deficient in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations .

Biological Activity

The biological activity of this compound can be summarized through several key findings:

- Inhibition Potency : Studies have shown that this compound exhibits potent inhibitory effects on PARP-1 and PARP-2, with IC50 values typically in the nanomolar range. For instance, new quinoxaline-based derivatives were evaluated for their PARP-1 inhibitory activity, yielding IC50 values ranging from 2.31 to 57.35 nM .

- Cell Cycle Effects : In cancer cell lines such as MDA-MB-436, treatment with PARP inhibitors has been associated with cell cycle arrest at the G2/M phase, induction of apoptosis, and increased autophagy . This suggests that PARP inhibition not only hampers DNA repair but also triggers cellular stress responses leading to cell death.

- Tumor Growth Suppression : In vivo studies have demonstrated that targeting PARP-1 can significantly suppress tumor growth. Specifically, in models of prostate cancer, inhibition of PARP-1 was shown to reduce androgen receptor (AR) transcriptional activity and tumor cell proliferation . This highlights the dual role of PARP-1 as both a DNA repair enzyme and a regulator of transcription factors involved in tumor progression.

Case Study 1: Prostate Cancer

A study investigated the role of PARP-1 in AR-positive prostate cancer cells. The results indicated that inhibiting PARP-1 not only reduced AR function but also decreased tumor growth in xenograft models. The findings suggest that combining AR-targeted therapies with PARP inhibitors could enhance therapeutic efficacy against advanced prostate cancer .

Case Study 2: Breast Cancer

In breast cancer models with BRCA mutations, treatment with PARP inhibitors has led to significant tumor regression. The mechanism involves synthetic lethality where the combination of BRCA deficiency and PARP inhibition results in catastrophic DNA damage that the cancer cells cannot repair .

Data Table: Biological Activity Summary

属性

分子式 |

C24H27FN4O3 |

|---|---|

分子量 |

438.5 g/mol |

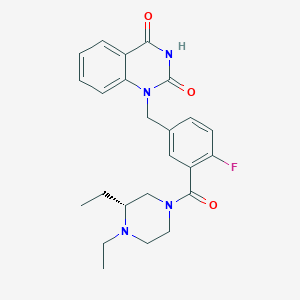

IUPAC 名称 |

1-[[3-[(3R)-3,4-diethylpiperazine-1-carbonyl]-4-fluorophenyl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C24H27FN4O3/c1-3-17-15-28(12-11-27(17)4-2)23(31)19-13-16(9-10-20(19)25)14-29-21-8-6-5-7-18(21)22(30)26-24(29)32/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,26,30,32)/t17-/m1/s1 |

InChI 键 |

NLWYFXIKIPVWHJ-QGZVFWFLSA-N |

手性 SMILES |

CC[C@@H]1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F |

规范 SMILES |

CCC1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。